2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
Description
This compound is a substituted imidazole derivative featuring a 4-chlorophenyl group at position 1, a phenyl group at position 5 of the imidazole core, a thioether linkage at position 2, and an indolin-1-yl ethanone moiety. The imidazole ring is a heterocyclic aromatic system known for its versatility in medicinal chemistry, particularly in kinase inhibition and antimicrobial applications . The 4-chlorophenyl substituent contributes electron-withdrawing effects, influencing the compound’s electronic profile and reactivity .
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-1-(2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3OS/c26-20-10-12-21(13-11-20)29-23(18-6-2-1-3-7-18)16-27-25(29)31-17-24(30)28-15-14-19-8-4-5-9-22(19)28/h1-13,16H,14-15,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTLYYMPXKAJGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3C4=CC=C(C=C4)Cl)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: This can be achieved through the condensation of a 4-chlorophenyl ketone with an appropriate amine and aldehyde under acidic conditions.
Thioether formation: The imidazole derivative can then be reacted with a thiol compound to introduce the thioether linkage.
Indolin-1-yl ethanone attachment: Finally, the indolin-1-yl ethanone moiety can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the imidazole ring or the carbonyl group, potentially yielding alcohols or amines.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Alcohols and amines: From reduction reactions.
Functionalized aromatic compounds: From substitution reactions.
Scientific Research Applications
Overview
2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a synthetic organic compound belonging to the class of imidazole derivatives. Its complex structure includes an imidazole ring, a thioether linkage, and an indole moiety, which are known to contribute to various pharmacological effects. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Research indicates that this compound exhibits several biological activities:
Anticancer Properties : This compound may inhibit specific pathways involved in cell proliferation, making it a candidate for cancer therapy. Its mechanism likely involves interaction with molecular targets such as enzymes or receptors, altering their activity and leading to various biological effects.
Antimicrobial Activity : Similar compounds have shown potential in disrupting bacterial cell membranes or inhibiting essential enzymes, suggesting that this compound may also have significant antimicrobial properties.
Case Studies and Research Findings
Several studies have explored the applications of similar compounds in medicinal chemistry:
- Anticancer Activity : A study assessed the anticancer properties of imidazole derivatives similar to this compound, revealing their effectiveness against various human tumor cell lines. The National Cancer Institute's Developmental Therapeutics Program reported significant growth inhibition rates for compounds within this class, indicating their potential as therapeutic agents .
- Antimicrobial Studies : Research has demonstrated that compounds with imidazole and thiazole rings exhibit antimicrobial activities. These studies often involve evaluating the effectiveness against specific bacterial strains, highlighting the potential for developing new antibiotics based on these structures .
- Mechanistic Studies : Investigations into the mechanisms of action have shown that these compounds can interact with specific enzymes or receptors, leading to altered cellular activities that can inhibit tumor growth or bacterial proliferation .
Mechanism of Action
The mechanism of action of 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Key Imidazole Derivatives
Key Observations:
- Core Heterocycle: The target compound’s imidazole core is distinct from triazole-based analogues (e.g., ), which exhibit different electronic properties and hydrogen-bonding capacities. Imidazoles generally have higher aromatic stabilization energy, influencing their stability in biological environments .
- Thioether vs.
- Substituent Effects: The 4-chlorophenyl group in the target compound and 2-(4-chlorophenyl)-1H-imidazole both introduce electron-withdrawing effects, but the former’s indolinyl ethanone moiety adds steric bulk, which may reduce off-target interactions .
Computational Insights
For example:
- Electrostatic Potential: The 4-chlorophenyl group may create localized electron-deficient regions, enhancing interactions with electron-rich biological targets .
- Topological Analysis: The thioether’s polarizability could be modeled using Multiwfn (), aiding in understanding its role in binding interactions .
Biological Activity
The compound 2-((1-(4-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes an imidazole ring, a thioether linkage, and an indole moiety, which are known to contribute to various pharmacological effects.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 426.94 g/mol. Its structural components suggest potential interactions with biological targets, making it a candidate for further investigation in drug development.
| Property | Value |
|---|---|
| Molecular Formula | C20H15ClN4OS |
| Molecular Weight | 426.94 g/mol |
| CAS Number | 1226455-41-9 |
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The imidazole and indole rings facilitate binding through hydrophobic interactions, while the thioether group may enhance the compound's stability and bioavailability.
Research indicates that compounds with similar structures often exhibit:
- Anticancer properties : By inhibiting specific pathways involved in cell proliferation.
- Antimicrobial activity : Through disruption of bacterial cell membranes or inhibition of essential enzymes.
Anticancer Activity
Studies have demonstrated that compounds featuring imidazole derivatives can induce apoptosis in cancer cell lines. For instance, compounds similar to this compound have shown effectiveness against various cancer types by targeting specific signaling pathways.
Case Study:
A study evaluated the anticancer effects of imidazole derivatives on human leukemia cells, revealing significant cytotoxicity with IC50 values in the low micromolar range, indicating strong potential for therapeutic applications .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties. Compounds with similar thioether and imidazole structures have shown moderate to strong activity against several bacterial strains.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Escherichia coli | Weak |
In one study, derivatives exhibited significant inhibition against Salmonella typhi, suggesting potential for development as antibacterial agents .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase (AChE) and urease. The presence of the imidazole ring is known to enhance enzyme binding affinity.
Findings:
Inhibition assays revealed that certain derivatives exhibited IC50 values significantly lower than standard inhibitors, indicating promising leads for drug development targeting neurodegenerative diseases and gastric disorders .
Q & A
Basic: What are the critical parameters for optimizing the synthesis of this compound?
Answer:
The synthesis requires precise control of:
- Temperature : 60–80°C for imidazole ring formation (exothermic reactions need cooling).
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution at the thioether linkage .
- Catalysts : Lewis acids (e.g., ZnCl₂) for cyclocondensation steps.
- Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate the product from byproducts like unreacted indoline or imidazole intermediates.
Yield optimization (~40–60%) often requires iterative adjustment of stoichiometry and reaction time.
Basic: Which spectroscopic techniques are most effective for structural characterization?
Answer:
- ¹H/¹³C NMR : Resolve aromatic protons (δ 7.0–8.5 ppm for imidazole/chlorophenyl) and confirm thioether connectivity (δ 3.5–4.5 ppm for SCH₂) .
- HRMS : Validate molecular formula (C₂₇H₂₀ClN₃OS, [M+H]⁺ calc. 470.1052) and detect isotopic Cl patterns.
- FT-IR : Confirm carbonyl (C=O stretch ~1700 cm⁻¹) and C-S bond (~650 cm⁻¹).
Advanced: X-ray crystallography resolves spatial arrangements (e.g., dihedral angles between imidazole and indoline planes) .
Advanced: How do substituents influence structure-activity relationships (SAR)?
Answer:
| Substituent | Impact on Activity | Evidence |
|---|---|---|
| 4-Chlorophenyl (imidazole) | Enhances lipophilicity and target binding via halogen bonding . | |
| Phenyl (imidazole) | Stabilizes π-π stacking with hydrophobic enzyme pockets. | |
| Indolin-1-yl (ethanone) | Modulates solubility and metabolic stability via hydrogen bonding. | |
| Methodology : Compare IC₅₀ values of analogs (e.g., 4-fluorophenyl vs. 4-chlorophenyl) in enzyme inhibition assays. |
Advanced: How to resolve conflicting data between computational and experimental binding affinities?
Answer:
Contradictions arise from:
- Force Field Limitations : AMBER/CHARMM may underestimate halogen bonding. Use QM/MM hybrid models for Cl-phenyl interactions .
- Solvation Effects : Include explicit solvent molecules (e.g., TIP3P water) in docking simulations (MOE, AutoDock) to mimic physiological conditions .
Validate with isothermal titration calorimetry (ITC) to measure experimental ΔG and compare with computed values.
Advanced: What strategies identify biological targets for this compound?
Answer:
- Phylogenetic Profiling : Screen against kinase/receptor panels (e.g., Eurofins DiscoverX) to identify hits (e.g., COX-2 inhibition noted in analogs ).
- SPR Biosensing : Immobilize compound on sensor chips to measure real-time binding kinetics with candidate proteins.
- CRISPR-Cas9 Knockout : Validate target relevance by assessing resistance in gene-edited cell lines .
Advanced: How to design molecular docking studies for mechanistic insights?
Answer:
- Protein Preparation : Retrieve target structure (e.g., COX-2 PDB: 5KIR), remove water, add hydrogens.
- Ligand Parameterization : Assign partial charges (AM1-BCC) and torsional constraints for the thioether linkage.
- Docking Protocol (Glide SP/XP) :
- Grid generation around active site (20 ų).
- Pose refinement with Prime-induced fit.
- Score poses using GlideScore (prioritize halogen bonds with Tyr355) .
Validate top poses via MD simulations (100 ns, NPT ensemble).
Basic: What formulation strategies improve solubility and bioavailability?
Answer:
- Co-solvents : Use PEG-400/ethanol mixtures (70:30 v/v) for in vivo studies.
- Nanoparticle Encapsulation : PLGA nanoparticles (∼150 nm) enhance aqueous dispersion (PDI <0.2) .
- Salt Formation : React with HCl to form a hydrochloride salt (improves crystallinity).
Assess solubility via shake-flask method (UV-Vis quantification at λmax ~270 nm).
Advanced: What mechanistic pathways explain its anticancer activity?
Answer:
- Apoptosis Induction : Caspase-3/7 activation (fluorogenic substrate assay) and PARP cleavage (western blot) in HeLa cells .
- Kinase Inhibition : Screen against 468 kinases (DiscoverX) to identify off-target effects (e.g., JAK2 inhibition in analogs ).
- ROS Generation : Measure intracellular ROS with DCFH-DA dye (flow cytometry).
Advanced: How to evaluate synergistic effects with existing therapeutics?
Answer:
- Combinatorial Screening : Use a checkerboard assay (fixed-ratio design) to calculate Combination Index (CI) via CompuSyn.
- Transcriptomics : RNA-seq of treated cells (e.g., MCF-7) to identify pathways co-regulated with cisplatin or paclitaxel .
- In Vivo Models : Xenograft studies (Balb/c mice) with compound + EGFR inhibitors (e.g., gefitinib).
Advanced: What in vitro assays assess metabolic stability?
Answer:
- Microsomal Incubation : Incubate with rat liver microsomes (1 mg/mL), NADPH, and measure parent compound depletion via LC-MS/MS over 60 min .
- CYP Inhibition : Screen against CYP3A4/2D6 isozymes (luminescent assays).
- Metabolite ID : Use Q-TOF MS/MS to detect hydroxylation (m/z +16) or glutathione adducts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
